L-ASPARAGINE:H2O (AMIDE-15N+)
Description
Rationale for Utilizing L-Asparagine:H2O (AMIDE-15N+) as a Research Probe
The specific labeling of the amino acid L-Asparagine at the nitrogen atom of its side chain amide group, creating L-Asparagine:H2O (AMIDE-15N+), provides a highly specialized tool for biochemical and structural biology research. The rationale for its use is rooted in the crucial functions of the asparagine side chain and the precision afforded by the ¹⁵N label.
The side-chain amide groups of asparagine residues are fundamentally important in biology. They frequently participate in hydrogen-bonding networks that are critical for stabilizing the structural folds of proteins and mediating interactions between proteins and other molecules. nih.govanu.edu.au By introducing a ¹⁵N label specifically at this amide nitrogen, researchers can selectively monitor its environment and involvement in molecular interactions.
L-Asparagine:H2O (AMIDE-15N+) is particularly valuable in NMR spectroscopy studies. isotope.com Selective ¹⁵N-labeling of the asparagine side chain allows for the unambiguous identification of its signals in complex NMR spectra, which is often challenging. anu.edu.au This has proven effective in advanced applications such as paramagnetic NMR spectroscopy. In one study, proteins with selectively ¹⁵N-labeled asparagine side chains were used to determine magnetic susceptibility anisotropy tensors, which provide valuable long-range structural information for determining the architecture of protein-ligand and protein-protein complexes. nih.govanu.edu.au
Furthermore, this labeled compound serves as a precise tracer for metabolic pathways. A study investigating nitrogen metabolism in young pea leaves used [¹⁵N-amide]asparagine to track the fate of the amide nitrogen. The research demonstrated that the nitrogen was released as ammonia (B1221849) and subsequently reassimilated through the glutamine synthetase/glutamate (B1630785) synthase pathway, illustrating how the amide group serves as a nitrogen source. nih.gov
The challenge in using this probe has been the potential for the ¹⁵N label to be exchanged or scrambled during protein synthesis in host cells. However, researchers have developed efficient methods to achieve selective labeling of asparagine side chains with minimal isotopic scrambling, enhancing the reliability of this technique. anu.edu.auresearchgate.net
Table 2: Research Findings Using Selective ¹⁵N-Labeling of Asparagine
| Research Area | Experimental Goal | Key Finding | Reference(s) |
|---|---|---|---|
| Paramagnetic NMR Spectroscopy | To determine the magnetic susceptibility anisotropy (Δχ) tensors of a protein using only the pseudocontact shifts from side-chain amide protons. | Selective detection of ¹⁵N-labeled asparagine and glutamine side chains was sufficient to determine the Δχ tensors, providing valuable structural restraints. | nih.gov, anu.edu.au |
| Plant Metabolism | To trace the fate of the amide nitrogen from asparagine in young pea leaves. | The ¹⁵N label from the amide group was transferred to glutamine and other amino acids, indicating deamidation and reassimilation via the glutamine synthetase pathway. | nih.gov |
| Protein Synthesis | To develop an efficient method for selective ¹⁵N-labeling of asparagine and glutamine side chains in E. coli. | A protocol was established that achieved high-yield, selective ¹⁵N-labeling with minimal scrambling, enabling unambiguous identification of side-chain signals in ¹⁵N-HSQC spectra. | anu.edu.au |
Properties
Molecular Weight |
151.13 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Advanced Methodologies for Isotopic Incorporation and Sample Preparation
Strategies for Selective ¹⁵N-Amide Labeling of Asparagine Residues in Biological Systems
Selective isotopic labeling of the side-chain amides of asparagine and glutamine is crucial for resolving their signals in complex NMR spectra, as these residues play significant roles in protein structure and interactions. anu.edu.aunih.gov However, achieving selective labeling can be challenging due to the central role of these amino acids in metabolic pathways, which can lead to isotope scrambling. anu.edu.aunih.govnih.gov
In Vivo Biosynthetic Pathways for ¹⁵N-Asparagine Incorporation
In vivo methods leverage the natural biosynthetic machinery of cells, typically Escherichia coli, to incorporate ¹⁵N-labeled precursors into proteins. nih.govportlandpress.com For selective ¹⁵N-amide labeling of asparagine, specific strategies are required to direct the ¹⁵N isotope to the asparagine side-chain amide group while minimizing its distribution to other nitrogen-containing positions in the protein. anu.edu.aunih.gov
One effective approach involves using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source, supplemented with all natural abundance (¹⁴N) amino acids except for asparagine or glutamine. nih.govportlandpress.com This forces the cell to synthesize asparagine and glutamine using the provided ¹⁵NH₄Cl, resulting in the specific labeling of their side-chain amides. nih.govportlandpress.com
Further refinement of this technique has demonstrated that by manipulating the concentrations of specific amino acids in the growth medium, it is possible to achieve highly selective labeling of asparagine side-chains. anu.edu.au For instance, providing unlabeled aspartate can significantly enhance the ¹⁵N-labeling yield of the asparagine side-chain. anu.edu.au Research has shown that up to 98% ¹⁵N-labeling of asparagine side chains can be achieved with no significant isotope scrambling. anu.edu.au The biosynthetic pathway involves the transfer of the amide group from glutamine to aspartate to form asparagine, a reaction catalyzed by asparagine synthetase (AS). oup.comresearchgate.net In plants, asparagine is a primary compound for nitrogen transport and storage. oup.com Studies on soybean nodules have shown that ¹⁵NH₄⁺ is actively incorporated into the amide nitrogen of glutamine and subsequently transferred to asparagine. core.ac.uk
A key enzyme in this process is asparagine synthetase, which catalyzes the ATP-dependent synthesis of asparagine from aspartate and a nitrogen donor, which can be either glutamine or ammonia (B1221849). oup.comresearchgate.net In many organisms, glutamine is the preferred nitrogen donor. core.ac.uk
Table 1: In Vivo Labeling Strategies for ¹⁵N-Asparagine
| Strategy | Description | Key Considerations | Result |
| Minimal Medium with ¹⁵NH₄Cl | Cells are grown in a minimal medium where ¹⁵NH₄Cl is the only nitrogen source, supplemented with all other amino acids in their natural isotopic abundance. nih.govportlandpress.com | Requires careful optimization of amino acid concentrations to prevent metabolic stress and ensure efficient protein expression. anu.edu.au | Selective ¹⁵N-labeling of asparagine and glutamine side-chains. nih.govportlandpress.com |
| Aspartate Supplementation | The minimal medium is supplemented with unlabeled aspartate in addition to ¹⁵NH₄Cl. | The concentration of aspartate needs to be optimized to maximize the labeling efficiency without inhibiting cell growth. anu.edu.au | Up to 98% ¹⁵N-labeling of asparagine side-chains with minimal scrambling. anu.edu.au |
| High-Cell-Density Culture | A high-cell-density method is employed with an optimized M9 medium. anu.edu.au | Limiting protein expression time to less than 8 hours is crucial to minimize isotope scrambling. anu.edu.au | High yields of selectively labeled protein. anu.edu.au |
Cell-Free Protein Synthesis Approaches for L-Asparagine:H₂O (AMIDE-¹⁵N⁺) Integration
Cell-free protein synthesis (CFPS) offers a powerful alternative to in vivo methods, providing greater control over the reaction environment and significantly reducing metabolic scrambling. nih.govnih.govisotope.com In a CFPS system, the cellular machinery for transcription and translation is extracted from cells (commonly E. coli) and used to produce proteins in vitro. isotope.comnih.gov This approach allows for the direct addition of ¹⁵N-labeled asparagine to the reaction mixture, leading to its efficient and selective incorporation into the target protein. nih.govsigmaaldrich.com
The primary advantage of CFPS for selective labeling is the inactivation or removal of many metabolic enzymes during the preparation of the cell extract. isotope.comckisotopes.com This minimizes the enzymatic conversion of the labeled asparagine into other amino acids, thereby preserving the labeling specificity. nih.govnih.gov However, some residual enzymatic activity can persist, and for amino acids like asparagine, aspartic acid, glutamine, and glutamate (B1630785), scrambling can still be an issue. nih.govnih.gov
To overcome this, chemical inhibitors of specific metabolic pathways can be added to the CFPS reaction. sigmaaldrich.comnih.gov For instance, inhibitors of transaminases can prevent the transfer of the ¹⁵N label from asparagine to other amino acids. nih.gov The use of inhibitors such as aminooxyacetate, D-malate, L-methionine sulfoximine, and others has been shown to be effective in achieving precise amino acid-selective ¹⁵N labeling, even for problematic residues like asparagine. nih.gov
Table 2: Comparison of In Vivo and Cell-Free Labeling for ¹⁵N-Asparagine
| Feature | In Vivo Labeling | Cell-Free Protein Synthesis (CFPS) |
| Control over Labeling | Less direct control, relies on metabolic pathways. nih.gov | High degree of control, direct addition of labeled amino acid. nih.govisotope.com |
| Isotope Scrambling | Prone to scrambling due to active metabolism. nih.govportlandpress.com | Significantly reduced scrambling. nih.govnih.gov Can be further minimized with inhibitors. nih.gov |
| Protein Yield | Generally higher yields. | Can be lower, but systems are continuously being improved. nih.govisotope.com |
| Cost | Can be more cost-effective for large-scale production. | Can be more expensive due to the cost of labeled amino acids and reaction components. sigmaaldrich.com |
| Suitability | Suitable for a wide range of proteins. | Ideal for producing toxic proteins and for precise, selective labeling. nih.govsigmaaldrich.com |
Preparation of L-Asparagine:H₂O (AMIDE-¹⁵N⁺) for Spectroscopic and Mass Spectrometric Analyses
Following the successful incorporation of ¹⁵N-labeled asparagine, the protein must be purified and prepared in a manner suitable for downstream analysis by NMR or mass spectrometry.
For NMR spectroscopy, the purified protein is typically exchanged into a specific NMR buffer, often at a controlled pH to optimize spectral quality and protein stability. anu.edu.au The protein concentration is a critical parameter and needs to be carefully determined, often using UV absorption at 280 nm. anu.edu.au For larger proteins, perdeuteration (labeling with ²H) is often required to reduce signal broadening, with the amide protons reintroduced by dissolving the protein in H₂O. chemie-brunschwig.ch
For mass spectrometry, the protein is typically digested into smaller peptides using a protease like trypsin or pepsin. nih.gov The resulting peptide mixture is then analyzed, often using techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) or ESI (Electrospray Ionization). nih.gov The mass shift corresponding to the incorporation of the ¹⁵N label allows for the confirmation and quantification of labeling efficiency. nih.gov Derivatization of amino acids, for instance to trifluoroacetylated isopropyl esters, can be employed for gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) analysis. researchgate.net
Methodological Considerations for Minimizing Isotope Scrambling and Ensuring Labeling Fidelity
Isotope scrambling, the undesired redistribution of the isotopic label from the target amino acid to other amino acids, is a significant challenge in selective labeling experiments. nih.govnih.govacs.org This occurs due to the interconnectedness of amino acid biosynthetic pathways. nih.gov
In in vivo systems, several strategies can be employed to minimize scrambling:
Use of Auxotrophic Strains: Employing E. coli strains that are deficient in certain amino acid biosynthetic pathways can prevent the conversion of the labeled amino acid. nih.gov
Limiting Expression Time: As scrambling is a time-dependent process, limiting the duration of protein expression can reduce the extent of label redistribution. anu.edu.au Expression times of less than 8 hours are often recommended. anu.edu.au
Media Composition: The addition of a full complement of unlabeled amino acids to the growth media can suppress the cell's own amino acid synthesis, thereby reducing scrambling. nih.govportlandpress.com
In cell-free systems, the primary method for minimizing scrambling is the addition of metabolic inhibitors, as discussed previously. sigmaaldrich.comnih.gov Heat treatment of the E. coli S30 cell extract has also been shown to suppress the conversion of ¹⁵N-labeled aspartic acid to ¹⁵N-asparagine. researchgate.net
Verifying the fidelity of labeling is a critical final step. This is typically achieved through mass spectrometry analysis of the labeled protein or its peptide fragments. nih.gov By comparing the mass spectra of labeled and unlabeled samples, the precise level of ¹⁵N incorporation and the extent of any scrambling can be accurately determined. nih.gov ¹⁵N-edited HSQC NMR experiments can also be used to confirm the selective labeling of the target residues. nih.gov
Nuclear Magnetic Resonance Nmr Spectroscopic Applications
Probing Protein Structure and Dynamics Using ¹⁵N-Labeled Asparagine
Solution-state NMR is a primary method for the structural and dynamic analysis of proteins in a near-native state. The use of ¹⁵N-labeled asparagine is central to many solution NMR experiments.
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹⁵N HSQC experiment is one of the most fundamental and informative NMR experiments for ¹⁵N-labeled proteins. protein-nmr.org.uk It generates a two-dimensional spectrum with a peak for each ¹⁵N-¹H pair, effectively creating a "fingerprint" of the protein. protein-nmr.org.uk For asparagine, the side-chain amide group (-NH₂) gives rise to a distinct cross-peak in the HSQC spectrum, which can be distinguished from the backbone amide peaks. protein-nmr.org.ukbeilstein-journals.org The chemical shifts of the asparagine side-chain amide protons and nitrogen are highly sensitive to their local chemical environment, including hydrogen bonding, solvent exposure, and conformational changes. nih.gov Selective ¹⁵N-labeling of asparagine side chains simplifies the HSQC spectrum, enabling unambiguous identification and assignment of these specific residues, which is particularly useful for studying large proteins or protein complexes. anu.edu.aubeilstein-journals.org
HNCO and related experiments: Three-dimensional NMR experiments like HNCO, HN(CA)CO, HNCA, and HNCACB are the workhorses of protein backbone resonance assignment. nih.govresearchgate.net While primarily focused on the protein backbone, the information from these experiments, in conjunction with NOESY-based experiments, is used to assign the side-chain amide resonances of asparagine. nih.gov For instance, NOE correlations between the asparagine side-chain amide protons and backbone or other side-chain protons help to position the asparagine residue within the protein's three-dimensional structure.
The following table summarizes typical NMR experiments used to study ¹⁵N-labeled asparagine in solution:
| NMR Experiment | Information Obtained for ¹⁵N-Asparagine |
| ¹H-¹⁵N HSQC | Chemical shifts of side-chain amide ¹⁵N and attached protons, providing information on the local environment. protein-nmr.org.uk |
| HNCO | Correlation of backbone amide ¹H and ¹⁵N with the carbonyl carbon of the preceding residue, aiding in sequential assignment. nih.gov |
| ¹⁵N-edited NOESY | Through-space correlations between asparagine side-chain amide protons and other protons, providing distance restraints for structure calculation. nih.gov |
| ¹⁵N Relaxation Dispersion | Characterization of microsecond-to-millisecond timescale dynamics of the asparagine side chain. researchgate.net |
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins that are not amenable to solution NMR or X-ray crystallography, such as large protein assemblies, membrane proteins, and amyloid fibrils. ethz.chcas.cz ¹⁵N-labeling of asparagine is crucial for ssNMR studies to enhance sensitivity and provide site-specific information.
In solid-state NMR, the ¹⁵N chemical shift is a sensitive probe of the local structure and hydrogen bonding environment of the asparagine side-chain amide. titech.ac.jpnih.gov Studies have shown a correlation between the ¹⁵N chemical shift and the hydrogen bond length involving the amide group. titech.ac.jp For instance, a downfield shift of the isotropic ¹⁵N chemical shift often corresponds to a shorter N-H···O hydrogen bond distance. titech.ac.jp
Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution ¹⁵N spectra of solid samples. universiteitleiden.nl Furthermore, ¹H-¹⁵N correlation experiments in the solid state, similar to the solution HSQC, can be performed to resolve individual asparagine residues. acs.org These methods allow for the characterization of the asparagine side-chain conformation and its involvement in the stabilizing networks of non-crystalline proteins.
Research has demonstrated that for membrane proteins, ¹⁵N chemical shifts of labeled asparagine residues can indicate changes in the protein's transmembrane helix orientation upon phosphorylation or ligand binding. nih.gov In amyloid fibrils, ¹⁵N-labeled asparagine has been instrumental in identifying the formation of "asparagine ladders," where stacked asparagine residues form a network of hydrogen bonds that contribute to the stability of the fibril structure. nih.gov
Elucidating Protein-Ligand and Protein-Protein Interactions Mediated by Asparagine Residues
The side-chain amide of asparagine is frequently involved in mediating interactions between proteins and their binding partners, including small molecule ligands and other proteins. nih.govanu.edu.au ¹⁵N-labeling of asparagine provides a direct way to probe these interactions using NMR spectroscopy.
Upon binding of a ligand or another protein, the chemical environment of the asparagine residues at the interface is often perturbed. These perturbations lead to changes in the chemical shifts of the side-chain amide ¹⁵N and ¹H nuclei, which can be readily detected in a ¹H-¹⁵N HSQC spectrum. beilstein-journals.org This technique, known as chemical shift mapping or chemical shift perturbation (CSP) analysis, is a powerful tool for identifying the binding site and determining the binding affinity. nih.gov By monitoring the changes in the asparagine side-chain peaks, researchers can pinpoint which asparagine residues are directly involved in the interaction or undergo a conformational change upon binding.
Selective ¹⁵N-labeling of asparagine is particularly advantageous for studying large protein complexes, as it simplifies the spectra and allows for the unambiguous monitoring of the asparagine residues. anu.edu.aunih.gov This approach has been successfully used to map the interaction interfaces of numerous protein-protein and protein-ligand complexes. researchgate.netmdpi.com
Analysis of Asparagine Side-Chain Conformation and Mobility
The conformation and dynamics of amino acid side chains are critical for protein function. The asparagine side chain can adopt different rotameric states, and its mobility can range from highly flexible to rigidly constrained within the protein structure. ¹⁵N NMR relaxation measurements provide a powerful means to characterize the dynamics of the asparagine side-chain amide group over a wide range of timescales. nih.govd-nb.info
By measuring the ¹⁵N longitudinal (T₁) and transverse (T₂) relaxation times, as well as the ¹H-¹⁵N heteronuclear Nuclear Overhauser Effect (NOE), one can calculate the squared generalized order parameter (S²). nih.gov The S² value is a measure of the spatial restriction of the N-H bond vector, with a value of 1 indicating a completely rigid bond and a value of 0 indicating unrestricted isotropic motion.
Studies on proteins such as hen egg white lysozyme (B549824) have shown that the order parameters for asparagine side chains can vary significantly, ranging from approximately 0.2 to 0.8. nih.gov High S² values are typically found for asparagine residues that are buried in the protein core, have low solvent accessibility, and are involved in stable hydrogen bonds. nih.govnih.gov Conversely, lower S² values are observed for surface-exposed and more mobile asparagine side chains. nih.gov
The following table presents representative order parameters (S²) for asparagine side chains in different environments, illustrating the range of mobility that can be quantified by ¹⁵N NMR relaxation.
| Asparagine Residue Environment | Typical S² Value Range | Implied Mobility |
| Buried in the protein core | 0.7 - 0.9 | Rigid |
| Surface-exposed, in a loop region | 0.2 - 0.5 | Highly mobile |
| Involved in a stable hydrogen bond | 0.6 - 0.8 | Restricted motion |
Investigating Intramolecular and Intermolecular Hydrogen Bonding Networks Involving Asparagine Amides
The asparagine side-chain amide group can act as both a hydrogen bond donor and acceptor, allowing it to participate in intricate hydrogen bonding networks that are essential for protein structure and stability. nih.govanu.edu.au ¹⁵N NMR spectroscopy offers several approaches to identify and characterize these hydrogen bonds.
The chemical shift of the amide nitrogen and its attached proton are sensitive indicators of hydrogen bonding. nih.gov The formation of a hydrogen bond typically leads to a downfield shift of the proton resonance and can also affect the nitrogen chemical shift. nih.gov Additionally, the temperature coefficient of the amide proton chemical shift can provide information about hydrogen bonding; protons involved in strong, stable hydrogen bonds tend to have smaller temperature coefficients as they are less sensitive to changes in temperature. nih.gov
In solid-state NMR, there is a more direct correlation between the ¹⁵N chemical shift tensor and the geometry of the hydrogen bond. titech.ac.jp This allows for a more quantitative analysis of the hydrogen bonding environment of asparagine residues in non-crystalline systems. fsu.edu
Furthermore, specialized NMR experiments can be used to directly detect hydrogen bonds. For example, experiments that measure scalar couplings across hydrogen bonds (³hJNC') can provide direct evidence for the presence of a hydrogen bond between a donor ¹⁵N-¹H group and an acceptor carbonyl group. While more commonly applied to backbone amides, similar principles can be extended to side-chain amides.
Application in Paramagnetic NMR Spectroscopy for Structural Determination
Paramagnetic NMR spectroscopy is a powerful technique that utilizes the effects of an unpaired electron to obtain long-range structural information. nih.govanu.edu.au The introduction of a paramagnetic center, such as a lanthanide ion, into a protein can induce pseudocontact shifts (PCS) and residual dipolar couplings (RDCs) in the NMR spectra. researchgate.net These paramagnetic effects provide valuable long-range distance and orientational restraints that can be used for protein structure determination and refinement. anu.edu.au
Selective ¹⁵N-labeling of asparagine side chains has proven to be highly beneficial for paramagnetic NMR studies. nih.govanu.edu.au The side-chain amide protons of asparagine can serve as excellent probes for measuring PCSs. anu.edu.au By selectively labeling the asparagine side chains with ¹⁵N, the corresponding ¹H-¹⁵N HSQC peaks can be easily identified and their shifts accurately measured. anu.edu.au
A key advantage of using the asparagine side-chain amides is that the two amide protons (Hδ21 and Hδ22) are at different positions relative to the paramagnetic center, leading to different PCS values. anu.edu.au This provides more robust data for determining the magnetic susceptibility anisotropy tensor (Δχ-tensor), which describes the magnetic properties of the paramagnetic center and is essential for using the PCSs as structural restraints. anu.edu.auanu.edu.au It has been shown that the Δχ-tensor can be accurately determined based solely on the PCSs of asparagine and glutamine side-chain amide protons. nih.gov
Mass Spectrometry Ms Based Research Applications
Metabolic Flux Analysis (MFA) Utilizing L-Asparagine:H2O (AMIDE-15N+)
Metabolic Flux Analysis (MFA) is a critical technique for understanding the flow of atoms through metabolic networks. The use of stable isotopes like ¹⁵N in specific compounds provides a means to trace these pathways. L-Asparagine:H2O (AMIDE-15N+) is particularly useful for dissecting nitrogen metabolism.
The introduction of L-Asparagine with a ¹⁵N-labeled amide group into cellular systems enables researchers to follow the fate of this specific nitrogen atom as it is incorporated into various biomolecules. This tracing is crucial for mapping the intricate network of nitrogen assimilation and amino acid biosynthesis.
Research has demonstrated that the ¹⁵N label from the amide group of asparagine can be transferred to other amino acids through transamination and other enzymatic reactions. For instance, studies have shown the distribution of ¹⁵N from labeled asparagine into amino acids such as alanine, glutamate (B1630785), and proline over time in cell cultures. In one study using human hepatoma Hep G2 cells, while asparagine was metabolized slowly, the ¹⁵N label was found incorporated into alanine, glutamate, and proline after 144 hours of incubation. nih.gov This demonstrates the interconnectedness of amino acid metabolic pathways.
The ability to trace the ¹⁵N from asparagine helps to elucidate the activity of key enzymes in nitrogen metabolism, such as asparaginase (B612624) and various aminotransferases. By monitoring the appearance of the ¹⁵N label in other molecules, researchers can infer the rates and routes of nitrogen transfer, providing a dynamic view of cellular metabolism. This technique is not limited to cell culture and has been applied to understand nitrogen metabolism in whole organisms as well. nih.govjianhaidulab.com
Table 1: Distribution of ¹⁵N from (alpha-¹⁵N)asparagine in Human Hepatoma Hep G2 Cell Culture Medium after 144 hours
| Metabolite | Percentage of ¹⁵N Distribution | ¹⁵N Enrichment (%) |
| Asparagine | 82% | - |
| Alanine | 8% | 20% |
| Glutamate | 6.8% | 36% |
| Proline | 2.2% | 19% |
| Data derived from a study on amino acid metabolism in cell culture. nih.gov |
Beyond qualitative tracing, L-Asparagine:H2O (AMIDE-15N+) is instrumental in quantifying the rates of metabolic reactions, known as metabolic fluxes. By measuring the rate of incorporation of ¹⁵N into downstream metabolites, researchers can build and refine computational models of cellular metabolism.
These quantitative data are essential for understanding how metabolic pathways are regulated and how they respond to various stimuli or genetic modifications. For example, by supplying ¹⁵N-labeled asparagine and measuring the isotopic enrichment in other amino acids and nitrogen-containing compounds over time, the flux through specific pathways can be calculated. This approach has been used to investigate nitrogen metabolism in various organisms, from bacteria to mammals. nih.govjianhaidulab.com
Dual isotopic labeling experiments, combining ¹³C-labeled carbon sources with ¹⁵N-labeled nitrogen sources like ammonium (B1175870) chloride, have enabled the simultaneous quantification of both carbon and nitrogen fluxes. nih.govbiorxiv.org While these studies did not specifically use amide-¹⁵N asparagine, the principles are directly transferable. Such analyses provide a comprehensive picture of cellular metabolism, revealing how carbon and nitrogen pathways are coordinated. nih.gov For instance, these studies can determine the relative contributions of different nitrogen sources to the biosynthesis of amino acids and nucleotides.
Proteomics and Protein Quantification Methodologies with ¹⁵N-Asparagine
In the field of proteomics, which involves the large-scale study of proteins, stable isotope labeling is a cornerstone for accurate quantification. ¹⁵N-labeled amino acids, including asparagine, are integral to several key quantitative proteomics techniques.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics. thermofisher.comwikipedia.orgchempep.com In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for the isotopic form of a specific amino acid. One population receives the standard "light" amino acid (containing ¹⁴N), while the other receives a "heavy" version labeled with a stable isotope like ¹⁵N.
After a period of growth, the heavy amino acid is fully incorporated into the proteome of the second cell population. The two cell populations can then be subjected to different experimental conditions, and their proteomes are combined for analysis by mass spectrometry. The mass spectrometer can distinguish between the light and heavy peptides based on their mass difference, and the ratio of their signal intensities provides a precise measure of the relative abundance of each protein between the two samples. sigmaaldrich.com
While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC due to the properties of tryptic peptides, other amino acids, including ¹⁵N-asparagine, can be used for specific applications or in organisms where arginine and lysine are not suitable. The key advantage of SILAC is that the labeling is incorporated in vivo, minimizing experimental variability that can be introduced during sample processing. sigmaaldrich.comnih.gov
Parallel Reaction Monitoring (PRM) is a targeted mass spectrometry technique that offers high sensitivity and specificity for quantifying proteins. nih.gov When combined with ¹⁵N metabolic labeling, PRM provides a robust method for accurate protein quantification, even for low-abundance proteins. nih.govnih.govfrontiersin.orgbiorxiv.orgresearchgate.net
In a PRM experiment with ¹⁵N-labeled samples, the mass spectrometer is programmed to specifically target a predetermined list of peptide ions (both the light ¹⁴N and heavy ¹⁵N versions). These targeted ions are isolated and fragmented, and the resulting fragment ions are detected. nih.govfrontiersin.org The quantification is then based on the signal intensities of these fragment ions.
This targeted approach overcomes some of the challenges associated with traditional ¹⁵N labeling quantification, such as inaccuracies due to co-eluting peptides or chemical noise in the initial survey scan. nih.govfrontiersin.org The heavy-labeled peptides in ¹⁵N labeling experiments can also serve as internal standards, similar to the use of synthetic peptides in other targeted proteomics methods. nih.gov
Table 2: Comparison of Mass Spectrometry Techniques for ¹⁵N-Labeled Proteomics
| Technique | Principle | Advantages |
| SILAC | Metabolic incorporation of "heavy" and "light" amino acids in cell culture for relative protein quantification. wikipedia.orgsigmaaldrich.com | High accuracy due to early sample mixing, reduces preparative and analytical variabilities. sigmaaldrich.comnih.gov |
| PRM | Targeted mass spectrometry where specific peptide ions are pre-selected for fragmentation and quantification. nih.govbiorxiv.org | High sensitivity and specificity, reliable quantification of low-abundance proteins, overcomes issues of co-eluting peptides. nih.govfrontiersin.org |
A critical aspect of using stable isotopes in metabolic and proteomic studies is the accurate determination of isotopic enrichment. Mass spectrometry is the primary tool for this, allowing for the measurement of the ratio of heavy to light isotopes in a given molecule. However, a potential complication in these experiments is "scrambling," where the isotopic label is metabolically transferred from the intended molecule to other, unintended molecules. nih.govnih.gov
Metabolic scrambling of amino groups can reduce the ¹⁵N content of the target amino acid or increase the ¹⁵N in non-target amino acids. nih.govnih.gov For example, the ¹⁵N from the amide group of asparagine could be transferred to other amino acids through various metabolic pathways. This can complicate the interpretation of results and lead to inaccuracies in flux calculations or protein quantification if not properly accounted for.
Advanced mass spectrometry techniques and data analysis methods have been developed to detect and correct for scrambling effects. nih.govnih.gov By simulating the expected isotope patterns for all possible labeled states and comparing them to the experimental data, researchers can quantify the extent of scrambling and adjust their calculations accordingly. nih.govnih.gov High-resolution mass spectrometry can also be used to separate and unequivocally assign enrichment levels of different isotopes within a molecule. nih.govnih.gov
High-Resolution MS for Characterizing Asparagine-Containing Peptides and Their Modifications
High-resolution mass spectrometry (HRMS) is an indispensable tool in proteomics for the detailed characterization of peptides containing asparagine and its various post-translational modifications (PTMs). The precision of HRMS allows researchers to detect subtle changes in peptide mass, enabling the identification and localization of modifications that can significantly impact protein structure and function.
One of the most common non-enzymatic modifications of asparagine is deamidation. nih.govnih.gov This process involves the conversion of the asparagine side-chain amide into a carboxylic acid, resulting in the formation of either aspartic acid (Asp) or its isomer, isoaspartic acid (iso-Asp). nih.gov This modification introduces a minute mass increase of only 0.984 Da. nih.govmdpi.com Such a small mass shift presents a significant analytical challenge, as the monoisotopic peak of a deamidated peptide can overlap with the naturally occurring ¹³C isotope peak of the corresponding unmodified peptide, which are separated by just 19.34 mDa. nih.govresearchgate.net Consequently, mass spectrometers with high resolving power and high mass measurement accuracy, such as Quadrupole Orbitrap instruments, are essential for unambiguously distinguishing between these species. nih.gov Research indicates that a mass measurement accuracy of better than 5 ppm is often required to prevent the misassignment of deamidated peptides. nih.govresearchgate.net
Beyond simple detection, HRMS coupled with tandem mass spectrometry (MS/MS) techniques is crucial for localizing the exact site of modification within a peptide sequence. proteinmetrics.com Fragmentation methods like Higher-energy C-trap Dissociation (HCD) are used to break the peptide backbone, generating a series of product ions (e.g., b- and y-ions). acs.orgacs.org By analyzing the mass-to-charge ratio of these fragments, scientists can pinpoint which specific asparagine residue in a peptide has been modified. proteinmetrics.com
The use of stable isotope labeling, such as in L-ASPARAGINE:H2O (AMIDE-15N+), further enhances the capabilities of HRMS in quantitative proteomics. nih.govlabmix24.com By introducing a known amount of a ¹⁵N-labeled peptide as an internal standard, researchers can accurately quantify the abundance of the native peptide and its modified forms by comparing the relative signal intensities of the labeled and unlabeled species in the mass spectrometer. nih.gov HRMS can also be utilized to verify the incorporation percentage of the ¹⁵N label into the peptide standard. nih.govacs.org
Detailed research findings from studies utilizing HRMS for peptide characterization often include specific instrument parameters tailored to achieve the necessary resolution and accuracy.
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Mass Spectrometer | Quadrupole Orbitrap (e.g., Q-Exactive) | Provides high resolution and mass accuracy needed to resolve small mass shifts. |
| MS1 (Full Scan) Resolution | 70,000 - 140,000 at m/z 200 | Ensures accurate mass measurement of precursor peptide ions to distinguish unmodified from deamidated forms. |
| MS/MS (Fragment Scan) Resolution | 17,500 - 120,000 at m/z 200 | Provides accurate mass measurement of fragment ions for confident localization of modifications. |
| Precursor Mass Tolerance | < 5 ppm | Minimizes false positives and incorrect assignment of deamidated peptides. |
| Fragmentation Technique | Higher-energy C-trap Dissociation (HCD) | Efficiently fragments peptides to produce b- and y-ions for sequence and modification site analysis. |
| Dynamic Exclusion | 10 - 30 seconds | Prevents repeated analysis of the most abundant ions, allowing for the detection of lower-abundance peptides. |
A practical application of these techniques is demonstrated in forced degradation studies of therapeutic proteins, such as monoclonal antibodies. In one such study, an IgG1 antibody was subjected to stress conditions to induce deamidation. The resulting peptides were analyzed by LC-MS/MS to identify and quantify the formation of aspartic and isoaspartic acid at specific asparagine sites.
| Stress Condition (Days at pH 8.5) | Unmodified Peptide (%) | Aspartic Acid (D) Form (%) | Isoaspartic Acid (iso-D) Form (%) |
|---|---|---|---|
| 0 | 98.5 | 1.0 | 0.5 |
| 1 | 92.0 | 5.5 | 2.5 |
| 3 | 78.0 | 15.0 | 7.0 |
| 7 | 55.0 | 30.0 | 15.0 |
These detailed, quantitative findings are critical in biopharmaceutical development for assessing the stability and degradation pathways of protein-based drugs. The combination of stable isotope labeling, high-resolution mass measurement, and tandem MS provides a powerful workflow for the comprehensive characterization of asparagine-containing peptides and their functionally relevant modifications. nih.govbiorxiv.org
Biochemical and Enzymatic Mechanism Studies
Role of Asparagine in Cellular Nitrogen Assimilation and Recycling Pathways
Asparagine is a pivotal molecule in the nitrogen economy of many organisms, playing a central role in the assimilation, transport, and recycling of nitrogen. researchgate.netnih.gov In plants, inorganic nitrogen, primarily in the form of ammonium (B1175870), is incorporated into organic molecules through a series of enzymatic reactions. researchgate.netnih.gov This process involves the sequential action of glutamine synthetase (GS), glutamate (B1630785) synthase (GOGAT), aspartate aminotransferase (AspAT), and finally asparagine synthetase (AS), which synthesizes asparagine. researchgate.netnih.gov
Functioning as a significant nitrogen storage and transport compound, asparagine is particularly important in developing and germinating seeds, as well as in vegetative tissues and during senescence. researchgate.netnih.gov Its high nitrogen-to-carbon ratio makes it an efficient vehicle for moving nitrogen throughout the plant. nih.gov The nitrogen stored in asparagine can be liberated for biosynthetic processes through the action of asparaginase (B612624) (ASPG), which hydrolyzes asparagine to aspartate and ammonium, or through asparagine aminotransferase (AsnAT), which transfers its amino group. researchgate.netnih.gov
In mammalian cells, asparagine metabolism is also crucial for maintaining nitrogen balance. While considered a non-essential amino acid for the whole organism, its synthesis and availability are critical for the proliferation of certain cell types. nih.gov The amide nitrogen of asparagine can be transferred to other molecules, such as in the synthesis of glutamine, highlighting its role as a nitrogen donor in intercellular metabolism. wikipedia.org Studies using 15N-labeled asparagine have demonstrated that the amide nitrogen is predominantly transferred to the amide group of glutamine, indicating that asparagine synthetase activity is favored over deamination by asparaginase in these specific cellular contexts. wikipedia.org
During periods of nutrient stress, such as glucose starvation, cells can break down proteins, leading to an accumulation of free amino acids. scispace.com Under these conditions, asparagine serves as a temporary storage molecule for the nitrogen released from protein and amino acid degradation. scispace.com This strategic storage prevents the toxic buildup of ammonia (B1221849) and conserves nitrogen for when conditions become favorable again. scispace.com
The following table summarizes the key enzymes involved in asparagine-related nitrogen assimilation and recycling pathways.
| Enzyme | Abbreviation | Function |
| Glutamine Synthetase | GS | Incorporates ammonium into glutamate to form glutamine. researchgate.netnih.gov |
| Glutamate Synthase | GOGAT | Transfers the amide group from glutamine to α-ketoglutarate to form two molecules of glutamate. researchgate.netnih.gov |
| Aspartate Aminotransferase | AspAT | Transfers an amino group from glutamate to oxaloacetate to form aspartate. researchgate.netnih.gov |
| Asparagine Synthetase | ASNS | Synthesizes asparagine from aspartate and glutamine. researchgate.netnih.gov |
| Asparaginase | ASPG/ASNase | Hydrolyzes asparagine to aspartate and ammonium. researchgate.netnih.gov |
| Asparagine Aminotransferase | AsnAT | Transfers the amino group from asparagine to an α-keto acid. researchgate.netnih.gov |
Enzymatic Catalysis and Kinetic Isotope Effects with 15N-Asparagine Probes
The use of isotopically labeled molecules, such as L-ASPARAGINE:H2O (AMIDE-15N+), provides a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. By replacing the naturally abundant 14N with the heavier 15N isotope in the amide group of asparagine, researchers can probe the transition states of enzymatic reactions through the measurement of kinetic isotope effects (KIEs). nih.gov A KIE is the change in the rate of a reaction when an atom in the substrate is replaced with one of its heavier isotopes. nih.gov If the bond to the labeled nitrogen is broken or formed in the rate-determining step of the reaction, a primary KIE will be observed. nih.gov Secondary KIEs can provide information about changes in the bonding environment of the isotope in steps leading up to the rate-determining step. researchgate.net
For enzymes that process asparagine, 15N-labeling of the amide group is particularly informative. It allows for the direct investigation of the chemistry occurring at the site of action for enzymes like asparagine synthetase and asparaginase.
Asparagine synthetase (ASNS) catalyzes the ATP-dependent synthesis of asparagine from aspartate, with glutamine serving as the nitrogen donor. nih.govnih.gov The reaction proceeds through a two-step mechanism. nih.govwikipedia.org In the first step, the carboxyl group of aspartate is activated by ATP to form a β-aspartyl-AMP intermediate. nih.govwikipedia.org The second step involves the hydrolysis of glutamine to generate ammonia, which then performs a nucleophilic attack on the β-aspartyl-AMP intermediate to produce asparagine, glutamate, and AMP. nih.govwikipedia.org
The enzyme has two distinct active sites connected by an ammonia tunnel. wikipedia.org The N-terminal domain is responsible for glutamine hydrolysis, while the C-terminal domain binds ATP and aspartate. wikipedia.org This channeling of ammonia from the site of its generation to the site of asparagine synthesis is a key feature of the enzyme, preventing the release of ammonia into the cytoplasm.
The regulation of ASNS is complex and occurs primarily at the level of gene transcription in response to cellular stress. nih.govnii.ac.jp Conditions such as amino acid deprivation or endoplasmic reticulum stress lead to an upregulation of ASNS expression. nih.govnii.ac.jp This response is mediated by the transcription factor ATF4, which binds to a specific response element in the ASNS promoter. nih.gov
The use of 15N-labeled glutamine would be instrumental in elucidating the efficiency of ammonia transfer through the intramolecular tunnel. By tracing the path of the 15N from the amide of glutamine to the amide of asparagine, the degree of ammonia channeling versus leakage could be quantified. Furthermore, KIE studies with [amide-15N]aspartate in the reverse reaction could provide insights into the transition state of the nucleophilic attack.
Asparaginase (ASNase) catalyzes the hydrolysis of asparagine to aspartate and ammonia. researchgate.netnih.gov This enzyme is of significant interest due to its use as a therapeutic agent in the treatment of certain cancers. nih.gov The catalytic mechanism of bacterial type II L-asparaginases, which are used therapeutically, is still a subject of investigation but is thought to involve a double-displacement mechanism. vanegaslab.org A key feature of these enzymes is their significantly higher specificity for asparagine over glutamine, despite the structural similarity of the two amino acids. vanegaslab.orgnih.gov
Studies have proposed that the substrate itself plays a catalytic role, with the α-carboxyl group of asparagine acting as a proton acceptor to activate a catalytic threonine residue for the nucleophilic attack on the amide carbon. vanegaslab.orgnih.gov This hypothesis helps to explain the high substrate specificity, as the precise positioning of the α-carboxyl group relative to the amide is crucial for catalysis. vanegaslab.orgnih.gov
The application of 15N KIEs would be highly valuable in dissecting the ASNase reaction mechanism. By measuring the KIE on the hydrolysis of [amide-15N]asparagine, it would be possible to determine the extent to which the C-N bond cleavage is rate-limiting. Comparing the KIEs for asparagine and glutamine hydrolysis could provide a quantitative measure of the differences in their transition states, further explaining the basis for substrate specificity.
The table below outlines the key characteristics of ASNS and ASNase.
| Enzyme | Substrates | Products | Key Mechanistic Feature |
| Asparagine Synthetase | Aspartate, Glutamine, ATP | Asparagine, Glutamate, AMP, PPi | Two active sites connected by an ammonia tunnel. wikipedia.org |
| Asparaginase | Asparagine, H2O | Aspartate, Ammonia | High substrate specificity for asparagine over glutamine. vanegaslab.orgnih.gov |
Investigation of Transamination and Deamidation Reactions Involving Asparagine
Besides its synthesis and direct hydrolysis, asparagine can undergo other important metabolic transformations, including transamination and deamidation. researchgate.netnih.gov These reactions contribute to the integration of asparagine into the broader network of cellular metabolism.
Transamination of asparagine involves the transfer of its α-amino group to an α-keto acid, a reaction catalyzed by an asparagine transaminase. nih.gov This reaction produces α-ketosuccinamate and a new amino acid. nih.gov α-Ketosuccinamate can then be hydrolyzed by an ω-amidase to yield oxaloacetate and ammonia. nih.gov This two-step pathway, known as the asparaginase II pathway, provides a route for the carbon skeleton of asparagine to enter the citric acid cycle as oxaloacetate. nih.gov
Deamidation, the loss of the side-chain amide group, is another significant reaction of asparagine. This can occur enzymatically, as in the case of asparaginase, or non-enzymatically. Non-enzymatic deamidation of asparagine residues in proteins is a common form of post-translational modification that can affect protein structure and function. scispace.combohrium.com In the context of free asparagine, studies using ion spectroscopy have investigated the mechanisms of gas-phase deamidation. scispace.combohrium.com These studies have shown that upon activation, protonated asparagine loses ammonia from its side chain, leading to the formation of a cyclic 3-aminosuccinic anhydride (B1165640) structure. scispace.combohrium.com
The use of 15N-labeled asparagine in the amide position is crucial for distinguishing the fate of the side-chain nitrogen from the α-amino nitrogen in these reactions. In transamination studies, it would confirm that the α-amino group is transferred, while the amide nitrogen is released as ammonia in the subsequent ω-amidase step. For deamidation studies, it unequivocally identifies the origin of the lost ammonia as the side chain.
Elucidation of Metabolic Interplay between Asparagine and Other Amino Acids in Central Metabolism
Asparagine metabolism is intricately linked with that of other amino acids and central metabolic pathways, such as the citric acid (TCA) cycle. nih.govembopress.org Its synthesis consumes aspartate and glutamine, directly connecting it to the metabolism of these two key amino acids. nih.gov Aspartate is readily formed from the TCA cycle intermediate oxaloacetate by transamination, while glutamine is a central hub for nitrogen metabolism. embopress.org
The catabolism of asparagine also feeds into central metabolism. The hydrolysis of asparagine to aspartate, followed by the transamination of aspartate, regenerates oxaloacetate, which can replenish the TCA cycle (anaplerosis). reactome.org This link is vital for rapidly proliferating cells, which have a high demand for both energy and biosynthetic precursors derived from the TCA cycle. embopress.org
Studies have shown that asparagine availability can regulate the metabolism of other amino acids. For instance, in certain cellular contexts, asparagine can act as an amino acid exchange factor, influencing the intracellular concentrations of other amino acids. Furthermore, the synthesis of asparagine is a key indicator of the cell's nitrogen and carbon status. When carbon is limiting, the breakdown of other amino acids can lead to the synthesis and storage of nitrogen in the form of asparagine. nih.gov
The interplay between glutamine and asparagine is particularly critical. Glutamine provides the nitrogen for asparagine synthesis, and in turn, asparagine availability can influence cellular responses to glutamine deprivation. embopress.org In some cell types, supplementation with asparagine can rescue cells from the effects of glutamine withdrawal by supporting protein synthesis and other essential functions. embopress.org
The use of 15N-labeled asparagine allows for the tracing of its nitrogen atoms as they are transferred to other molecules and integrated into various metabolic pathways. By following the 15N label, researchers can map the metabolic fate of asparagine-derived nitrogen and quantify its contribution to the synthesis of other amino acids and nitrogenous compounds.
Theoretical and Computational Chemistry Investigations of L Asparagine:h2o Amide 15n+
Theoretical and computational chemistry provides powerful tools to investigate the behavior of amino acids at an atomic level. For L-asparagine, particularly when considering its hydrated and isotopically labeled form, these methods offer insights into its dynamics, reactivity, stability, and conformational preferences that are often inaccessible through experimental means alone.
Emerging Research Directions and Methodological Advancements
Integration of 15N-Asparagine Labeling with Multi-Omics Approaches
The integration of data from various "omics" fields, such as proteomics, metabolomics, and transcriptomics, provides a more holistic understanding of biological systems. The use of L-Asparagine:H2O (amide-15N+) as a metabolic tracer is becoming a pivotal tool in these multi-omics studies, enabling researchers to connect changes at the gene and protein level with metabolic fluxes.
By introducing ¹⁵N-labeled asparagine into cellular or organismal systems, scientists can trace the metabolic fate of the nitrogen atom from asparagine as it is incorporated into other molecules. This allows for a dynamic view of metabolic pathways that complements the static snapshots provided by traditional omics analyses. For instance, in cancer research, such integrated approaches are being used to study the reprogramming of asparagine metabolism, which has been identified as a key therapeutic target. A recent study on lung adenocarcinoma utilized a multi-omics analysis that included asparagine metabolism-related genes to develop an "asparagine metabolism immunity index" for predicting clinical outcomes and drug sensitivity nih.gov.
In the context of proteomics, ¹⁵N labeling is a well-established method for the relative and absolute quantification of proteins. By combining this with metabolomic analysis, researchers can correlate changes in protein expression with alterations in metabolic pathways. For example, an increase in the expression of an enzyme involved in asparagine metabolism can be directly linked to an increased flux of ¹⁵N from asparagine into downstream metabolites. This integrated approach offers a more comprehensive view of cellular regulation and function. A study on rice demonstrated the power of integrating transcriptomic and metabolomic data to understand low-nitrogen tolerance, highlighting the interconnectedness of gene expression and metabolic responses mdpi.com. While this study did not specifically use ¹⁵N-asparagine, it exemplifies the potential of such integrated analyses.
The following table summarizes the key aspects of integrating ¹⁵N-Asparagine labeling with multi-omics approaches:
| Omics Field | Integration with ¹⁵N-Asparagine Labeling | Research Findings and Applications |
| Proteomics | Quantitative analysis of protein synthesis and turnover. | Identification of proteins with altered expression in response to changes in asparagine metabolism. |
| Metabolomics | Tracing the metabolic fate of the ¹⁵N label from asparagine to other metabolites. | Elucidation of metabolic pathways involving asparagine and identification of metabolic biomarkers. |
| Transcriptomics | Correlating changes in gene expression with metabolic fluxes determined by ¹⁵N-asparagine tracing. | Understanding the genetic regulation of asparagine metabolism and its impact on cellular processes. |
Advancements in High-Throughput Screening and Automation in Isotopic Labeling Studies
The demand for rapid and efficient analysis of large numbers of samples has driven significant advancements in high-throughput screening (HTS) and automation. While these technologies have been widely adopted in drug discovery and genomics, their application in isotopic labeling studies, including those with ¹⁵N-asparagine, is a growing area of development.
Automation is revolutionizing sample preparation, a traditionally labor-intensive and error-prone step in isotopic labeling experiments. Automated liquid handling systems can precisely dispense ¹⁵N-asparagine and other reagents, ensuring consistency and reproducibility across large-scale experiments opentrons.comsotax.com. This is particularly crucial for quantitative studies where precise control over labeling conditions is essential for accurate data interpretation. Furthermore, automated systems can perform serial dilutions, extractions, and the transfer of samples to analysis platforms like mass spectrometers, significantly increasing throughput sotax.com.
In the context of HTS, automated platforms can be configured to screen for compounds that modulate asparagine metabolism. For example, cells could be cultured in the presence of ¹⁵N-asparagine and a library of small molecules. Automated mass spectrometry or other detection methods could then be used to rapidly assess the effect of each compound on the incorporation of ¹⁵N into specific downstream metabolites or proteins. This approach allows for the identification of potential drug candidates that target asparagine-related pathways opentrons.compharmaron.com. Lawrence Livermore National Laboratory has developed an automated high-throughput screening platform that integrates cell-free protein synthesis, microencapsulation, and optical interrogation, demonstrating the potential for rapid and cost-effective screening llnl.gov.
Key advancements in this area are summarized in the table below:
| Advancement | Impact on Isotopic Labeling Studies |
| Automated Liquid Handling | Increased precision, reproducibility, and throughput in sample preparation. |
| Robotic Workstations | Minimization of manual errors and enabling of 24/7 operation for large-scale screening. |
| Integrated Analysis Systems | Seamless transfer of samples from preparation to analytical instruments (e.g., mass spectrometers). |
| Specialized Software | Automated data acquisition, processing, and analysis of large datasets from HTS experiments. |
Development of Novel Spectroscopic Probes and Analytical Techniques Utilizing 15N-Asparagine
The unique nuclear properties of the ¹⁵N isotope make L-Asparagine:H2O (amide-15N+) a valuable tool for various spectroscopic and analytical techniques. Researchers are continually developing novel methods and probes to enhance the sensitivity and specificity of detecting and quantifying this labeled compound and its metabolic products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying the structure and dynamics of molecules. The presence of the ¹⁵N label in asparagine allows for the use of heteronuclear NMR experiments, such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), which can provide detailed information about the chemical environment of the labeled nitrogen atom. Recent studies have demonstrated the use of selective ¹⁵N-labeling of the side-chain amide groups of asparagine and glutamine for applications in paramagnetic NMR spectroscopy. This technique, combined with site-specific tagging of a protein with a lanthanide ion, allows for the determination of magnetic susceptibility anisotropy tensors based on the pseudocontact shifts of the amide side-chain protons nih.govresearchgate.net. Furthermore, NMR-based metabolite studies using ¹⁵N-labeled amino acids, including asparagine, have been shown to be effective for characterizing nitrogen metabolism and amino acid transport in mammalian cells, especially when experiments are conducted at low temperatures to reduce line broadening nih.gov.
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique for identifying and quantifying molecules based on their mass-to-charge ratio. The mass shift introduced by the ¹⁵N label allows for the clear differentiation between labeled and unlabeled asparagine and its metabolic products. Advanced MS techniques, such as chemical reaction interface mass spectrometry (CRIMS), have been developed for tracing ¹⁵N in biological samples. CRIMS has been successfully used to study the metabolism of ¹⁵N-labeled glutamine and asparagine in cell culture, demonstrating its power as a facile approach for ¹⁵N-tracer experiments nih.gov. Additionally, new methods using ion-pair chromatography combined with mass spectrometry enable the direct determination of the amount and position of ¹⁵N-labeling in asparagine, differentiating between ¹⁵N-amide and ¹⁵N-amino labeling nih.gov.
Vibrational Spectroscopy: Techniques like infrared (IR) spectroscopy can also be utilized to study ¹⁵N-labeled compounds. The substitution of ¹⁴N with ¹⁵N results in a detectable shift in the vibrational frequencies of the amide bonds, which can be used to probe the local environment and interactions of the asparagine side chain. A correlative study using in-cell NMR spectroscopy and single-cell synchrotron radiation FTIR microscopy demonstrated that ¹⁵N isotopic labeling can be used to study proteins within living cells, although non-specific incorporation of ¹⁵N into other cellular components can be a challenge rsc.org.
The development of novel fluorescent probes for specific amino acids, such as arginine, provides a blueprint for the potential creation of probes that could specifically recognize and report on the concentration or localization of asparagine within cells acs.org. While not yet developed for asparagine, such probes would be invaluable for real-time imaging of asparagine dynamics in living systems.
The following table highlights some of the key spectroscopic and analytical techniques utilizing ¹⁵N-Asparagine:
| Technique | Principle of Utilization | Recent Developments and Applications |
| NMR Spectroscopy | Detection of the ¹⁵N nucleus to probe molecular structure and dynamics. | Paramagnetic NMR for structural analysis; low-temperature NMR for metabolic studies. |
| Mass Spectrometry | Mass shift due to the ¹⁵N isotope for tracing and quantification. | Chemical Reaction Interface Mass Spectrometry (CRIMS) for enhanced tracer studies; methods to differentiate positional labeling. |
| Vibrational Spectroscopy | Isotope-induced shifts in vibrational frequencies to study molecular interactions. | Correlative studies with NMR and microscopy for in-cell protein analysis. |
Q & A
Q. What milestones should a team prioritize when modeling asparagine’s role in cancer cell metabolism?
- Methodological Answer :
- Milestone 1 : Establish baseline 15N enrichment in key metabolites (glutamine, aspartate) via LC-MS.
- Milestone 2 : Integrate omics data (transcriptomics of asparaginase II) into flux models .
- Milestone 3 : Validate predictions via CRISPR knockout of ansP or ASNN genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
